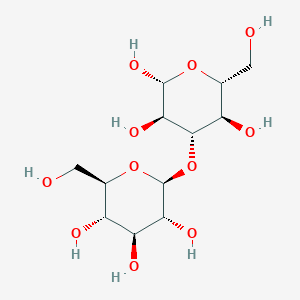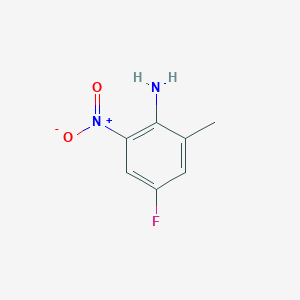
4-氟-2-甲基-6-硝基苯胺
描述
The compound 4-Fluoro-2-methyl-6-nitroaniline is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be useful for understanding the context in which 4-Fluoro-2-methyl-6-nitroaniline might be studied. For instance, the first paper discusses the crystal structures and magnetic properties of salts derived from 4-fluoroanilinium, which could be relevant when considering the crystalline nature of similar compounds .
Synthesis Analysis
The synthesis of related fluoro-nitro compounds is detailed in the second paper, which describes a multi-step synthesis process for 3-Fluoro-4-nitrophenol (FNP). This process involves diazotization, hydrolysis, nitration, and separation of isomers, starting from m-fluoroaniline. Although the synthesis of 4-Fluoro-2-methyl-6-nitroaniline is not explicitly described, the methods used for FNP synthesis could potentially be adapted for the synthesis of 4-Fluoro-2-methyl-6-nitroaniline, considering the structural similarities between the compounds .
Molecular Structure Analysis
While the molecular structure of 4-Fluoro-2-methyl-6-nitroaniline is not analyzed in the provided papers, the first paper does examine the crystal structures of related compounds, which include 4-fluoroanilinium cations. These structures are found to form one-dimensional arrangements in their crystalline state, which could suggest that 4-Fluoro-2-methyl-6-nitroaniline might also exhibit interesting structural characteristics when forming crystals .
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of 4-Fluoro-2-methyl-6-nitroaniline. However, the synthesis of FNP described in the second paper involves reactions such as diazotization and nitration, which are common in the chemistry of aromatic nitro compounds. These reactions could be relevant when considering the chemical behavior of 4-Fluoro-2-methyl-6-nitroaniline in various conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Fluoro-2-methyl-6-nitroaniline are not directly addressed in the provided papers. Nonetheless, the synthesis paper for FNP mentions the use of steam distillation and solvent extraction, which are indicative of the compound's solubility and volatility characteristics. By extension, these properties might be comparable for 4-Fluoro-2-methyl-6-nitroaniline, given the structural similarities . The first paper's discussion of magnetic properties in related compounds could also imply that 4-Fluoro-2-methyl-6-nitroaniline may have interesting magnetic or electronic properties worth investigating .
科学研究应用
Dye Intermediates and Pharmaceuticals
- 4-Fluoro-2-methyl-6-nitroaniline is noted for its significance in the U.S.A. as a novel dye intermediate. Its potential applications in pharmaceuticals and insecticides are also recognized (Bil, 2007).
Complexation with Metals
- Research has demonstrated the ability of 4-Fluoro-2-methyl-6-nitroaniline to form complexes with metals such as copper(II), nickel(II), and cobalt(II). These complexes have been analyzed for their infrared and electronic spectra, and magnetic moments (Devoto et al., 1982).
Heterocyclic Chemistry
- The compound is used in heterocyclic chemistry, particularly in the synthesis of benzimidazolyl-thione and thiazolobenzimidazol-ones. This synthesis involves several steps including acetylation, nitration, reduction, and cyclization (Pujari et al., 1990).
Quenching of Fluorescence
- 4-Fluoro-2-methyl-6-nitroaniline has been studied for its role in quenching the fluorescence of pyrene, a polycyclic aromatic hydrocarbon. The efficiency of quenching and the formation of ground-state complexes with pyrene have been investigated (Agudelo‐Morales et al., 2012).
Functionalization of Silica Particles
- It has been utilized in the functionalization of silica particles. Specifically, its nucleophilic aromatic substitution reactions have been employed to attach amino and chromophoric groups to silica surfaces (Roth et al., 2006).
Antibacterial Agents
- Derivatives of 4-Fluoro-2-methyl-6-nitroaniline have been synthesized and evaluated for their antibacterial properties. These derivatives include 1,4-dihydro-4-oxopyridinecarboxylic acids and related compounds (Matsumoto et al., 1984).
Molecularly Imprinted Fluorescent Sensor
- It has been used as a template molecule for the synthesis of a molecularly imprinted fluorescent sensor for detecting nitroaniline in water. This sensor exhibits high sensitivity and selectivity (Xie et al., 2020).
安全和危害
未来方向
While specific future directions for 4-Fluoro-2-methyl-6-nitroaniline are not mentioned in the literature, similar compounds are often used in the synthesis of pharmaceuticals and other organic compounds . Therefore, it’s plausible that future research could explore its potential uses in these areas.
属性
IUPAC Name |
4-fluoro-2-methyl-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJZBCXRJPJGGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438842 | |
| Record name | 4-Fluoro-2-methyl-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-methyl-6-nitroaniline | |
CAS RN |
147285-87-8 | |
| Record name | 4-Fluoro-2-methyl-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-2-methyl-6-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

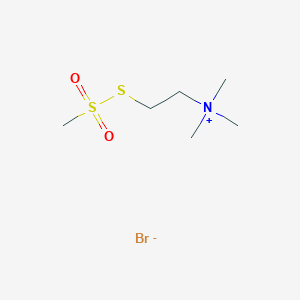

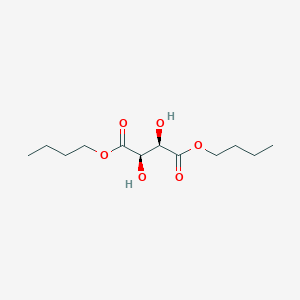



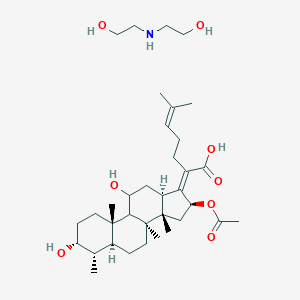
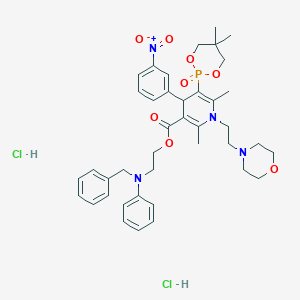
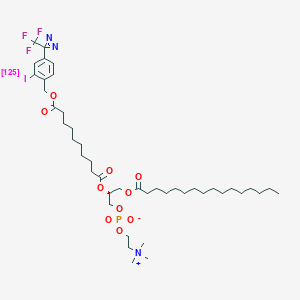

![1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane](/img/structure/B123918.png)


